molecular formula C9H15F3N2O6S2 B3069410 1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate CAS No. 657414-80-7

1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate

Cat. No.: B3069410
CAS No.: 657414-80-7
M. Wt: 368.4 g/mol
InChI Key: IIKVGQCZBHDHGV-UHFFFAOYSA-N
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Description

“1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate” is a chemical compound with the molecular formula C12H21F3N2O6S2. It has an average mass of 410.430 Da and a Monoisotopic mass of 410.079315 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C12H21F3N2O6S2. Unfortunately, the specific structural details or a graphical representation of the molecule are not provided in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 410.44 and is stored under an inert atmosphere at 2-8°C .

Scientific Research Applications

Liquid Crystal Studies

1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate, among other long-chain 1-alkyl-3-methylimidazolium salts, has been studied for its thermotropic phase behavior using techniques like small-angle X-ray scattering, polarizing optical microscopy, and differential scanning calorimetry. These salts exhibit properties like forming lamellar, sheetlike arrays in the crystalline phase and an enantiomeric smectic liquid crystalline phase at higher temperatures. The nature of the anion influences the size of the interlayer spacing both in the crystal and in the mesophase, with significant applications in material science and liquid crystal technology (Bradley et al., 2002).

In Situ Crystallization

In the domain of crystallization, this compound has been used in in situ cryo-crystallization using a zone-melting technique. This process is significant for understanding and controlling the molecular packing via interionic C–H⋯O and F⋯F interactions, which is essential in crystallography and material sciences (Choudhury et al., 2006).

Ionic Liquid Catalysis

This compound has also been explored as a potential catalyst in the synthesis of β-hydroxy ketones. The use of various acidic and basic ionic liquids, including this compound, has been demonstrated to enhance the efficiency and selectivity in catalytic reactions like the aldol reaction. This application is particularly relevant in green chemistry and sustainable industrial processes (Karmee & Hanefeld, 2011).

Corrosion Inhibition

Studies have shown the efficacy of this compound in reducing corrosion rates. Its application as a corrosion inhibitor, particularly for materials like stainless steel in acidic environments, is of great importance in industrial maintenance and materials engineering (Ma et al., 2016).

Fuel Desulfurization

The use of this compound in the deep desulfurization of fuels has been explored, demonstrating its potential in improving fuel quality and environmental compliance by removing sulfur and nitrogen-containing compounds (Kędra-Królik et al., 2011).

Solid State Inclusion Studies

Investigations into the solid-state inclusion of various ions in the imidazolium/trifluoromethanesulfonate network have provided insights into the molecular interactions and structural properties of these ionic co-crystals. This research has implications for the design of new materials with specific properties (Leclercq et al., 2008).

Proton Exchange Membranes

This compound has been utilized in the development of composite membranes for proton exchange. These membranes have applications in fuel cell technology, offering improved conductivity and efficiency (Chen et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may cause eye irritation, skin irritation, and respiratory irritation. The compound is labeled with the hazard statement codes H302, H315, H319, and H335, and it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3S.CHF3O3S/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;2-1(3,4)8(5,6)7/h5-6,8H,2-4,7H2,1H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKVGQCZBHDHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F3N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Sulfobutyl)-3-methylimidazolium trifluoromethanesulfonate
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